Cas no 36806-73-2 (2-(5-phenylthiophen-2-yl)ethan-1-ol)

2-(5-phenylthiophen-2-yl)ethan-1-ol is a versatile organic compound featuring a phenyl-substituted thiophene core with a hydroxymethyl functional group. This structure makes it a valuable intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules and conjugated polymers. The hydroxyl group enhances reactivity for further derivatization, while the phenyl-thiophene moiety contributes to electronic and optical properties, useful in organic electronics. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically characterized by high purity and stability, making it suitable for research and industrial-scale processes requiring precise structural control.
2-(5-phenylthiophen-2-yl)ethan-1-ol structure
36806-73-2 structure
Product Name:2-(5-phenylthiophen-2-yl)ethan-1-ol
CAS No:36806-73-2
MF:C12H12OS
MW:204.288082122803
CID:1479383
PubChem ID:22762603
Update Time:2025-08-05

2-(5-phenylthiophen-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Thiopheneethanol, 5-phenyl-
    • 2-(5-phenylthiophen-2-yl)ethan-1-ol
    • Inchi: 1S/C12H12OS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7,13H,8-9H2
    • InChI Key: RDOBRNOEPGSNQE-UHFFFAOYSA-N
    • SMILES: C1(CCO)SC(C2=CC=CC=C2)=CC=1

Computed Properties

  • Exact Mass: 204.06096

Experimental Properties

  • Density: 1.170±0.06 g/cm3(Predicted)
  • Boiling Point: 335.7±27.0 °C(Predicted)
  • PSA: 20.23
  • pka: 14.65±0.10(Predicted)

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Additional information on 2-(5-phenylthiophen-2-yl)ethan-1-ol

2-(5-Phenylthiophen-2-yl)ethan-1-ol: A Comprehensive Overview

2-(5-Phenylthiophen-2-yl)ethan-1-ol (CAS No. 36806-73-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its thiophene ring system substituted with a phenyl group and an ethanolic hydroxyl group, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further illuminated its structural dynamics and functional versatility.

The molecular structure of 2-(5-phenthiophenethanol) (as it is often abbreviated) consists of a thiophene ring fused with a benzene ring at the 5-position, with an ethanolic group attached at the 2-position. This arrangement imparts the molecule with unique electronic properties, making it a promising candidate for various applications. Researchers have explored its role as a building block in the synthesis of advanced materials, such as conductive polymers and optoelectronic devices. For instance, studies published in *Advanced Materials* have demonstrated its potential as a precursor for high-performance organic semiconductors.

One of the most compelling aspects of CAS No. 36806-73-2 is its ability to participate in diverse chemical reactions. Its thiophene moiety is known to undergo nucleophilic aromatic substitution, while the hydroxyl group facilitates hydrogen bonding and other intermolecular interactions. These properties make it an ideal substrate for exploring supramolecular chemistry and self-assembling systems. Recent work in *Nature Chemistry* highlighted its use in constructing stimuli-responsive materials that exhibit reversible structural changes under external stimuli.

In the realm of pharmacology, 2-(5-phenthiophenethanol) has shown promise as a lead compound for drug discovery. Its aromatic system and hydroxyl group provide opportunities for bioisosteric replacements and medicinal chemistry optimization. Preclinical studies suggest that it may possess antioxidant and anti-inflammatory properties, making it a potential candidate for treating chronic diseases such as neurodegenerative disorders. Collaborative research between chemists and biologists has further elucidated its bioavailability and metabolic pathways.

The synthesis of CAS No. 36806-73 has also been a focal point of recent investigations. Traditional methods involving Friedel-Crafts alkylation or Suzuki coupling have been optimized to enhance yield and purity. Moreover, green chemistry approaches, such as using microwave-assisted synthesis or biocatalysts, have been explored to reduce environmental impact. These advancements underscore the compound's importance in sustainable chemical manufacturing.

From an analytical standpoint, modern spectroscopic techniques like NMR and X-ray crystallography have provided unprecedented insights into the spatial arrangement of 2-(5-phenthiophenethanol)'s atoms. Such studies are crucial for understanding its reactivity and stability under various conditions. Computational chemistry tools, including density functional theory (DFT), have further complemented experimental findings by predicting electronic transitions and reaction mechanisms.

In conclusion, CAS No. 36806 represents a multifaceted compound with immense potential across multiple disciplines. Its structural features, reactivity profiles, and emerging applications position it as a key player in contemporary chemical research. As scientific inquiry continues to uncover new dimensions of this molecule's utility, its role in advancing technology and medicine is likely to expand significantly.

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